![molecular formula C7H16LiO3P B14364781 Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- CAS No. 91210-94-5](/img/structure/B14364781.png)
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- is an organolithium compound that contains a lithium atom bonded to a phosphorus atom, which is further bonded to two 1-methylethoxy groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- typically involves the reaction of a suitable phosphorus precursor with an organolithium reagent. One common method is the reaction of bis(1-methylethoxy)phosphine with methyl lithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- may involve large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted organophosphorus compounds, which can be further utilized in various applications.
Applications De Recherche Scientifique
Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new chemical bonds. The phosphorus atom, with its electron-donating groups, stabilizes the intermediate species formed during these reactions, facilitating the overall process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- include other organolithium reagents and organophosphorus compounds, such as:
Lithium diisopropylamide (LDA): A strong base used in organic synthesis.
Triphenylphosphine: A common ligand in coordination chemistry.
Lithium bis(trimethylsilyl)amide (LiHMDS): Another strong base used in organic synthesis.
Uniqueness
What sets lithium, [[bis(1-methylethoxy)phosphinyl]methyl]- apart from these similar compounds is its unique combination of a lithium atom with a phosphorus center bonded to 1-methylethoxy groups. This structure imparts distinct reactivity and stability, making it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
91210-94-5 |
|---|---|
Formule moléculaire |
C7H16LiO3P |
Poids moléculaire |
186.1 g/mol |
Nom IUPAC |
lithium;2-[methanidyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H16O3P.Li/c1-6(2)9-11(5,8)10-7(3)4;/h6-7H,5H2,1-4H3;/q-1;+1 |
Clé InChI |
PPXRMMVITMAWIW-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)OP(=O)([CH2-])OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


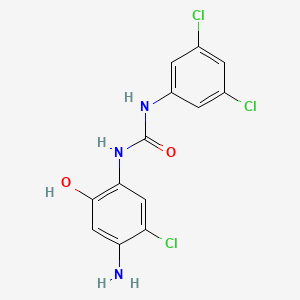

![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

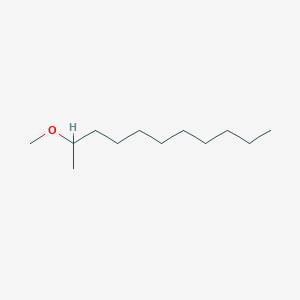
![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
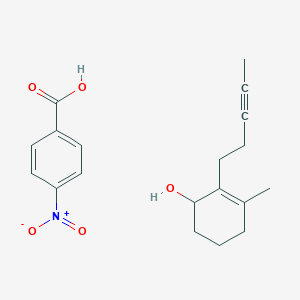
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
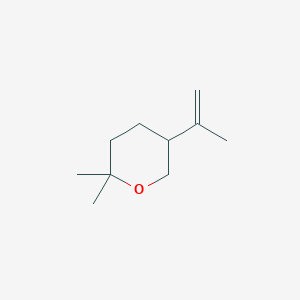

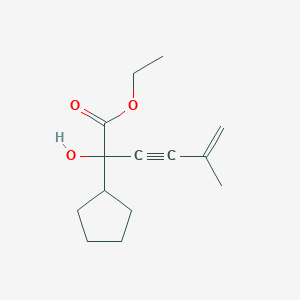
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
